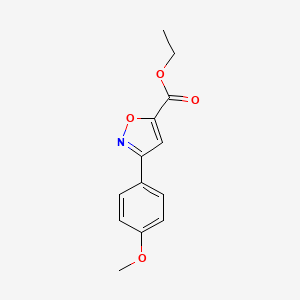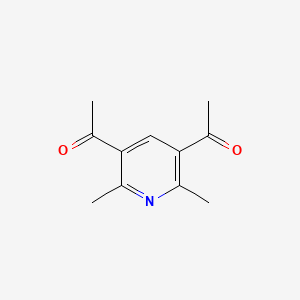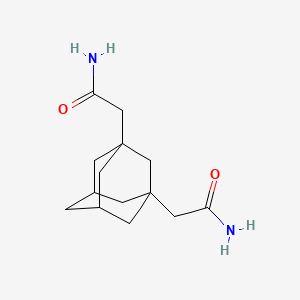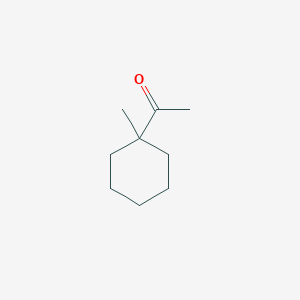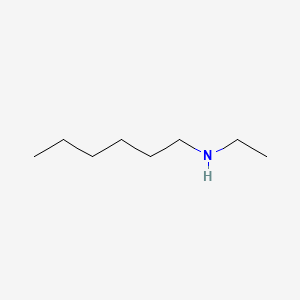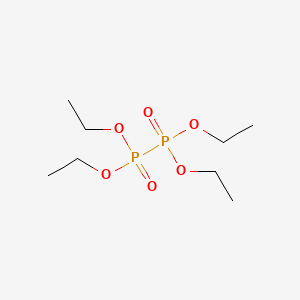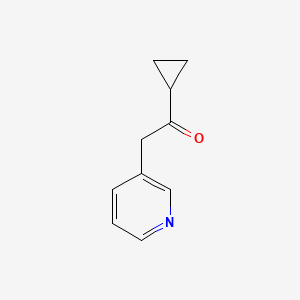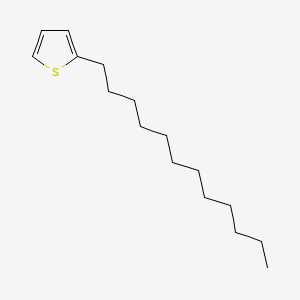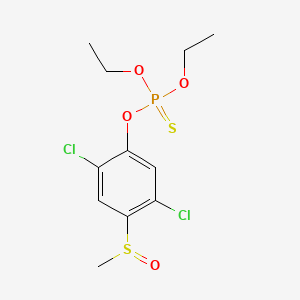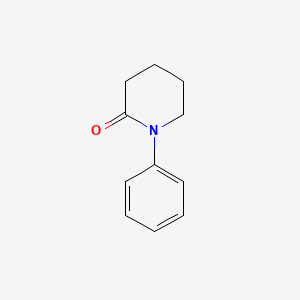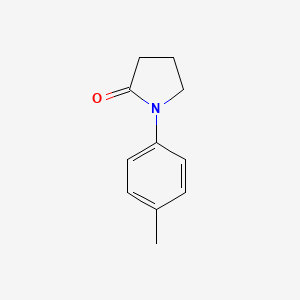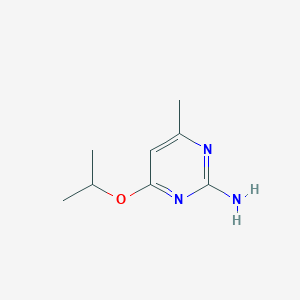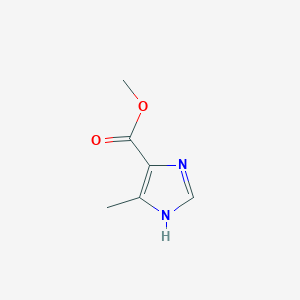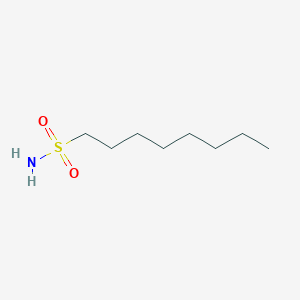
1-Octanesulfonamide
概要
説明
1-Octanesulfonamide is a chemical compound with the linear formula C8H19NO2S . It has a molecular weight of 193.31 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H19NO2S . The molecule consists of an octane chain with a sulfonamide functional group attached to one end .
科学的研究の応用
Environmental Monitoring and Assessment
- Perfluoroalkyl compounds, including perfluoro-1-octanesulfonate (PFOS) and N-ethylperfluoro-1-octanesulfonamide (EtFOSA), have been measured in dust from various global locations. High concentrations of EtFOSA in some samples are consistent with its use as an insecticide, suggesting its environmental relevance and the need for monitoring these compounds (Goosey & Harrad, 2011).
Chemical Synthesis and Catalyst Development
- 1-Octanesulfonamide derivatives have been utilized in the synthesis of biologically active compounds. For instance, 1,4-Disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate has been used as an efficient catalyst for the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives, highlighting its role in pharmaceutical research and development (Shirini et al., 2015).
Analytical Chemistry and Detection Methods
- Innovative analytical methods have been developed for detecting this compound derivatives in various samples. A study demonstrated a sensitive approach for detecting fluorotelomer alcohols and polyfluorinated sulfonamides, including perfluoro-1-octanesulfonamide, in biotic samples. This advancement in analytical techniques is crucial for environmental and biological monitoring (Chu & Letcher, 2008).
Environmental Chemistry and Pollution Studies
- Research on the analysis of volatile polyfluorinated alkyl substances in water and sediment, including perfluoro-1-octanesulfonamide, underlines the importance of understanding the environmental impact and distribution of these compounds (Hong-wen, 2011).
Fuel and Energy Research
- The study on deep fuels desulfurization and denitrogenation using ionic liquids highlights the potential of this compound derivatives in enhancing the quality of fuels, thereby contributing to cleaner and more efficient energy sources (Kędra-Królik et al., 2011).
Healthcare and Medical Applications
- A study on dialysis membranes and their influence on perfluorochemical concentrations in patients indicates the significance of understanding the interactions of compounds like perfluoro-1-octanesulfonate in medical treatments and their implications on patient health [(Liu et al
作用機序
Target of Action
1-Octanesulfonamide, also known as octane-1-sulfonamide, is a compound that is primarily used as an insecticide
Mode of Action
It is known that sulfonamides, a group of compounds to which this compound belongs, act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
Based on the known action of sulfonamides, it can be inferred that the compound may interfere with the synthesis of folic acid, thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is quite volatile .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, due to its interference with folic acid synthesis . .
Action Environment
This compound is non-mobile and known to be resistant to microbial degradation and photolysis . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Safety and Hazards
生化学分析
Biochemical Properties
1-Octanesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in protein conformation. For example, this compound has been shown to interact with sulfonamide-binding proteins, affecting their activity and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to impact gene expression by altering the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can bind to the active site of enzymes, preventing substrate binding and thereby inhibiting enzyme activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound have been associated with toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound has been shown to inhibit certain metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity. Understanding the transport and distribution of this compound is essential for elucidating its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the cytoplasm or nucleus, where it interacts with specific proteins and influences cellular processes. The subcellular localization of this compound is an important factor in determining its biological effects .
特性
IUPAC Name |
octane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKKHXWFDAJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281897 | |
| Record name | 1-Octanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65501-71-5 | |
| Record name | 1-Octanesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are researchers interested in measuring Perfluorooctane sulfonamide (PFOSA) in environmental samples?
A: PFOSA is a perfluorinated alkyl substance (PFAS) commonly used in various industrial and consumer products. Due to their persistence and potential ecotoxicity, PFAS, including PFOSA, are a growing environmental concern. Researchers are actively investigating their presence and concentrations in environmental matrices like water and sediment to understand their distribution and potential risks. [, ]
Q2: What analytical techniques are used to detect and quantify PFOSA in environmental samples?
A: Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the analysis of PFOSA and other perfluorinated compounds in environmental samples like wastewater and sludge. These techniques offer high sensitivity and selectivity for accurate quantification. [, ]
Q3: What were the typical concentrations of PFOSA observed in the Canadian river study? Were there any geographical trends?
A: The Canadian river study [] focused primarily on Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS), with PFOSA being detected less frequently. While the study doesn't provide specific PFOSA concentrations, it highlights that higher concentrations of PFOS and PFOA were observed in areas with higher population densities, suggesting a similar trend might be expected for PFOSA due to its similar sources and usage patterns.
Q4: Has PFOSA been investigated for any specific applications beyond its industrial use?
A: Research on PFOSA extends to its use in termite-baiting systems. One study [] explored the efficacy of a termite-baiting system containing N-ethylperfluoro-octane-1-sulfonamide (Sulfluramid), a derivative of PFOSA, for controlling Formosan subterranean termites. This highlights the exploration of PFOSA derivatives in pest management strategies.
Q5: Are there any concerns about the environmental fate and degradation of PFOSA?
A: While the provided research excerpts don't delve into the specifics of PFOSA degradation, the general concern surrounding PFAS persistence and potential ecotoxicity [] extends to PFOSA. Further research is crucial to fully understand its environmental fate, degradation pathways, and potential long-term ecological impacts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)
